

ATTO 700: A Technical Guide to its Chemical Structure and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

ATTO 700 is a high-performance fluorescent label belonging to a newer generation of dyes characterized by their exceptional photostability and brightness.[1][2] This guide provides an in-depth overview of the chemical nature and physical properties of **ATTO 700**, offering valuable data and procedural insights for its application in research and development.

Chemical Identity

While the precise chemical structure of **ATTO 700** is proprietary to its manufacturer, it is known to be a derivative of the oxazine or rhodamine class of dyes.[1][3] A key structural feature of ATTO dyes is a highly rigid chromophore, which prevents the formation of cis-trans isomers in solution.[2] This rigidity contributes to their consistent optical properties, which are largely independent of the solvent and temperature.[1][2] **ATTO 700** is a zwitterionic dye, meaning it carries both a positive and a negative charge, resulting in a net neutral charge when conjugated to a substrate.[4]

Physical and Spectroscopic Properties

ATTO 700 exhibits strong absorption in the near-infrared (NIR) region of the spectrum, making it suitable for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[5] Its key physical and spectroscopic characteristics are summarized in the table below.

Property	Value	Unit
Absorption Maximum (λ_{abs})	700	nm
Emission Maximum (λ_{em})	716-719	nm
Molar Extinction Coefficient (ϵ_{max})	$1.20 \times 10^5 - 1.25 \times 10^5$	M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φ_f)	0.25	-
Fluorescence Lifetime (τ_{fl})	1.6	ns
Molecular Weight	~575 - 874	g/mol

Note: The exact molecular weight can vary depending on the specific reactive group attached to the dye.

Key Features and Applications

ATTO 700 is distinguished by several advantageous characteristics:

- High Photostability and Thermal Stability: Ensures reliable performance in demanding imaging applications.[\[4\]](#)
- Strong Absorption and High Fluorescence Quantum Yield: Contributes to its brightness and sensitivity.[\[4\]](#)
- Good Water Solubility: Facilitates its use in aqueous biological buffers.[\[4\]](#)
- Electron Acceptor Properties: The fluorescence of **ATTO 700** is efficiently quenched by electron donors such as guanine and tryptophan.[\[4\]](#) This property can be harnessed for developing specific biosensors.

These features make **ATTO 700** a versatile tool for a range of applications, including:

- Single-molecule detection[\[3\]](#)
- High-resolution microscopy (e.g., STED)[\[5\]](#)

- Fluorescence in-situ hybridization (FISH)[1]
- Labeling of proteins, DNA, and RNA[3]

Experimental Protocols

While the synthesis of **ATTO 700** is proprietary, the characterization of its physical properties follows standard spectroscopic methodologies.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is determined using spectrophotometry and the Beer-Lambert law:

$$A = \epsilon cl$$

Where:

- A is the absorbance
- ϵ is the molar extinction coefficient
- c is the concentration of the dye in solution
- l is the path length of the cuvette (typically 1 cm)

Methodology:

- Prepare a series of dilutions of **ATTO 700** in a suitable solvent (e.g., ethanol with 0.1% trifluoroacetic acid) with known concentrations.
- Measure the absorbance of each solution at the absorption maximum (λ_{max}) using a spectrophotometer.
- Plot a graph of absorbance versus concentration.
- The molar extinction coefficient is calculated from the slope of the resulting linear plot.

Measurement of Fluorescence Spectra, Quantum Yield, and Lifetime

Fluorescence measurements are typically performed using a spectrofluorometer.

Methodology for Fluorescence Spectra:

- **Emission Spectrum:** The sample is excited at a fixed wavelength (e.g., 700 nm), and the emitted fluorescence is scanned across a range of wavelengths to determine the emission maximum (λ_{em}).
- **Excitation Spectrum:** The emission is monitored at a fixed wavelength (e.g., 716 nm), while the excitation wavelength is scanned to determine the absorption spectrum of the fluorescent species.

Methodology for Fluorescence Quantum Yield (Φ_f): The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It can be measured using two methods:

- **Absolute Method:** This involves using an integrating sphere to collect all the emitted fluorescence from the sample.
- **Relative Method:** The fluorescence intensity of the **ATTO 700** sample is compared to a standard with a known quantum yield that absorbs and emits in a similar spectral range. The quantum yield is calculated using the following equation:

$$\Phi_x = \Phi_{st} * (F_x / F_{st}) * (A_{st} / A_x) * (n_x^2 / n_{st}^2)$$

Where 'x' denotes the unknown sample and 'st' denotes the standard, Φ is the quantum yield, F is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Methodology for Fluorescence Lifetime (τ_{fl}): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).

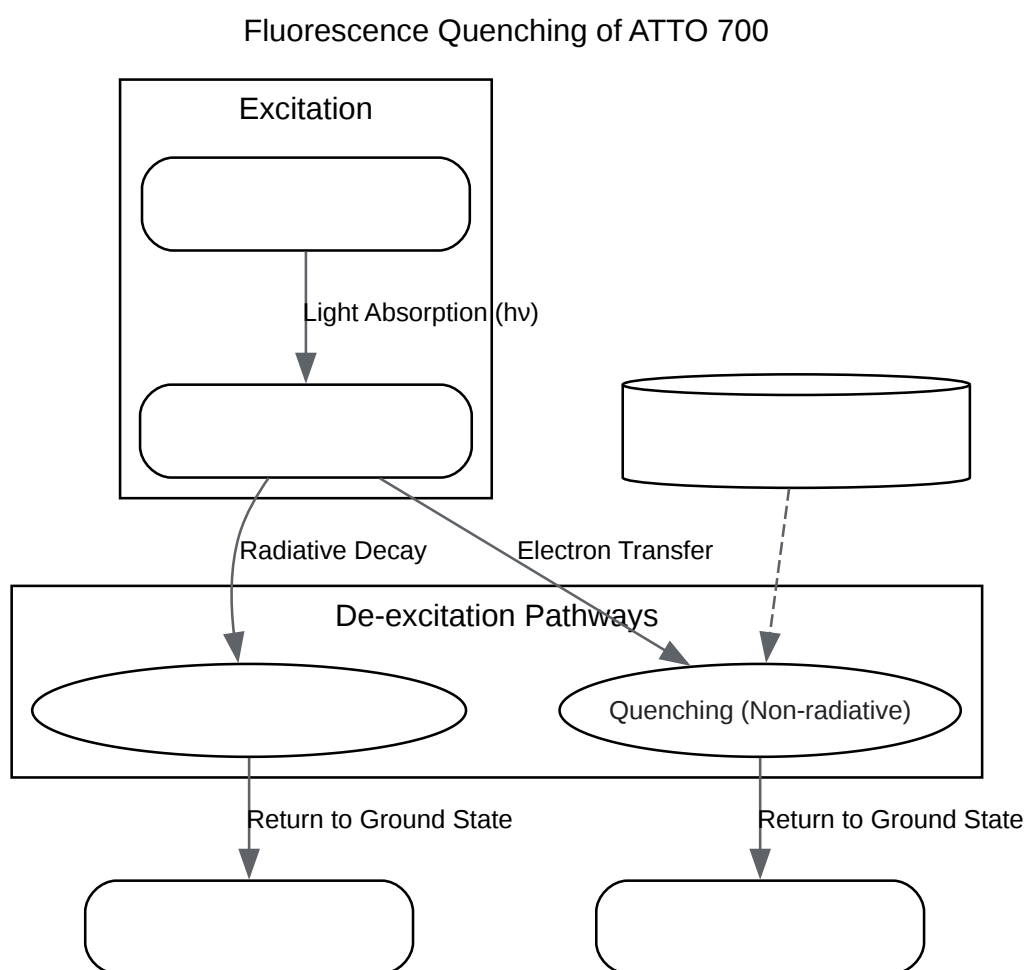
- The sample is excited by a pulsed light source (e.g., a laser).

- The time delay between the excitation pulse and the detection of the emitted photons is measured repeatedly.
- A histogram of these delay times is constructed, and the fluorescence lifetime is determined by fitting the decay curve to an exponential function.

Visualizing Key Concepts

Fluorescence Quenching by Electron Donors

A notable characteristic of **ATTO 700** is its susceptibility to fluorescence quenching by electron donors. This process is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Caption: Fluorescence quenching pathway of **ATTO 700** in the presence of an electron donor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. genelink.com [genelink.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 5. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ATTO 700: A Technical Guide to its Chemical Structure and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15557223#chemical-structure-and-physical-properties-of-atto-700>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com